N-(2,4-dimethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Description
N-(2,4-Dimethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative featuring a 2,4-dimethylphenyl group at the N-terminal and a 3-methoxybenzamido-substituted benzyl moiety at the 1-position of the imidazole ring. Key physicochemical properties include a predicted boiling point of 544.0±50.0°C, pKa of 12.13±0.70, and density of 1.18±0.1 g/cm³ (at 20°C) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-18-7-12-24(19(2)13-18)30-27(33)25-16-31(17-28-25)15-20-8-10-22(11-9-20)29-26(32)21-5-4-6-23(14-21)34-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGARABVTRDMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical pathways.
Enzyme Inhibition
One significant mechanism of action is the inhibition of specific enzymes. For instance, imidazole derivatives have been studied for their ability to inhibit aldosterone synthase (CYP11B2), which plays a role in steroidogenesis. This inhibition can lead to decreased production of aldosterone, potentially benefiting conditions like hypertension and heart failure .
Biological Activity
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Studies have shown that imidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds that target indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors, have demonstrated effectiveness in reducing tumor size and enhancing immune response .
Antimicrobial Properties
Imidazole compounds are also recognized for their antimicrobial activity. They can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them potential candidates for treating infections caused by resistant strains .
Case Studies
Several case studies highlight the efficacy of imidazole derivatives:
- Cancer Treatment : A study involving a series of imidazole derivatives showed that certain modifications increased potency against various cancer cell lines. For instance, one derivative was found to have an IC50 value significantly lower than that of standard chemotherapy agents .
- Antimicrobial Efficacy : Research indicated that a related imidazole compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that substituents on the imidazole ring can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known to possess antibacterial and antifungal properties. Preliminary studies have reported that compounds with similar structures can inhibit the growth of pathogenic bacteria and fungi, indicating that N-(2,4-dimethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide may also exhibit such effects .
Anti-inflammatory Effects
Imidazole compounds have been recognized for their anti-inflammatory properties. The specific compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Research into related compounds has shown promising results in reducing inflammation markers in vitro and in vivo .
Bioavailability and Formulation
Research into the bioavailability of similar compounds suggests that modifications to the chemical structure can enhance solubility and absorption. Formulation studies are vital to ensure effective delivery of the compound in therapeutic applications, especially for oral or injectable forms.
Polymeric Applications
The structural characteristics of this compound may allow it to be used as a stabilizer or additive in polymer formulations. Its potential as a UV absorber or thermal stabilizer in plastics could enhance the durability and performance of materials used in various applications, including packaging and construction .
Data Tables
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various imidazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of imidazole derivatives found that compounds similar to this compound showed promising results against common bacterial strains. This research highlights the need for further exploration into its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzimidazole vs. Imidazole Carboxamides
The target compound’s imidazole core distinguishes it from benzimidazole-based analogs. For example:
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide (): This benzimidazole derivative replaces the imidazole ring with a fused benzene-imidazole system. The 3,4-dimethoxyphenyl and propyl substituents enhance lipophilicity compared to the target compound’s 3-methoxybenzamido group.
- N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (4b) (): Shares the imidazole-4-carboxamide core but substitutes the 2,4-dimethylphenyl group with a benzoylphenyl moiety.
Key Structural Differences :
Substituent Variations and Pharmacological Implications
- Anxiolytic/Antidepressant Activity: THIIC (), a 1-methyl-imidazole-4-carboxamide with a trifluoromethyl-phenoxy substituent, acts as a metabotropic glutamate 2 (mGlu2) potentiator. Its anxiolytic effects in rodent models highlight the role of electron-withdrawing groups (e.g., CF₃) in enhancing blood-brain barrier penetration . In contrast, the target compound’s 3-methoxy group may limit CNS activity due to reduced lipophilicity.
- Anti-Cancer Potential: Compounds like 5ck (), a benzimidazole-4-carboxamide with a pyrrolidine-isoindoline substituent, demonstrate the importance of heterocyclic extensions for kinase inhibition. The target compound lacks such extensions, suggesting divergent therapeutic pathways .
- Electron-Donating Groups: N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide () incorporates a dimethylamino group, enhancing solubility and H-bonding capacity. This contrasts with the target compound’s methoxy group, which offers moderate polarity .
Physicochemical Properties
The target compound’s predicted high boiling point and moderate density align with its aromatic and carboxamide-rich structure, suggesting stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
